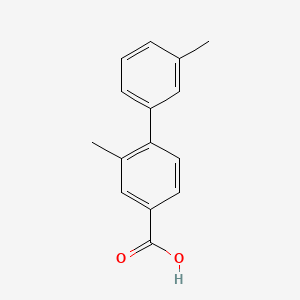

4-(3-Methylphenyl)-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-4-3-5-12(8-10)14-7-6-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHKBTCOGNYIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688599 | |

| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-70-4 | |

| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methylphenyl 3 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Bond Disconnections

The most logical retrosynthetic disconnection for 4-(3-Methylphenyl)-3-methylbenzoic acid involves severing the C-C single bond that connects the two aromatic rings. This is the most strategic disconnection because it breaks the complex biphenyl (B1667301) structure down into two simpler, more readily available substituted benzene (B151609) rings. This approach directly leads to synthons that correspond to commercially available or easily synthesized starting materials, primarily for use in cross-coupling reactions.

Two primary disconnection pathways emerge from this analysis:

Pathway A: This involves a disconnection that leads to a (4-haloor 4-triflyloxy)-3-methylbenzoic acid derivative and a (3-methylphenyl)boronic acid or a related organometallic species.

Pathway B: Alternatively, the disconnection can generate a 3-methylphenyl halide and a (4-borono-3-methyl)benzoic acid derivative.

Both pathways are strategically sound and converge on the use of modern cross-coupling chemistry, particularly the Suzuki-Miyaura coupling, as the most efficient forward synthetic step.

Classical Organic Synthesis Routes

While modern cross-coupling methods are now dominant, classical approaches have also been employed for the synthesis of biphenyl structures. uni-stuttgart.de

Electrophilic Aromatic Substitution Approaches for Benzoic Acid Core Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. nih.govrsc.org However, using EAS to directly form the key C-C bond between the two rings of this compound is not a viable primary strategy. A reaction like Friedel-Crafts alkylation of 3-methylbenzoic acid with a 3-methylphenyl derivative would be prone to multiple side products and poor regioselectivity. rsc.org

Instead, EAS is more strategically employed to prepare the necessary precursors for other coupling methods. For instance, the halogenation (e.g., bromination or iodination) of 3-methylbenzoic acid at the 4-position is a critical step to generate one of the key coupling partners for subsequent reactions. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In 3-methylbenzoic acid, the positions ortho and para to the activating methyl group are C2, C4, and C6. The position meta to the deactivating carboxyl group is C5. The directing effects of the two groups work in concert to favor substitution at the C4 and C6 positions. Careful control of reaction conditions would be necessary to selectively obtain the desired 4-halo-3-methylbenzoic acid isomer.

Nucleophilic Aromatic Substitution Strategies for Phenyl Moiety Incorporation

Nucleophilic aromatic substitution (SNAr) is generally less common for the synthesis of simple biphenyls because it requires the presence of a strong electron-withdrawing group to activate the aromatic ring toward nucleophilic attack. uni-stuttgart.de While the carboxylic acid group on the benzoic acid ring is electron-withdrawing, it is typically not sufficient to facilitate an SNAr reaction with a simple aryl nucleophile like a 3-methylphenyl anion.

However, variations of this strategy have been developed for constructing sterically hindered biphenyls. acs.orgoup.com These methods often involve using a highly activated substrate, such as a 2-methoxybenzoate (B1232891) ester, where the methoxy (B1213986) group can act as a leaving group upon attack by a potent nucleophile like an aryl Grignard reagent. acs.orgoup.com Adapting this to the synthesis of this compound would be synthetically challenging and likely inefficient compared to cross-coupling alternatives.

Organometallic Reagent-Mediated Syntheses

Before the advent of palladium-catalyzed cross-coupling, reactions involving organometallic reagents like organolithium or Grignard reagents were a principal method for C-C bond formation. mt.com A plausible, though potentially low-yielding, classical route could involve the reaction of a Grignard reagent derived from 3-methylbromobenzene with a 4-halo-3-methylbenzoic acid derivative.

A typical sequence would be:

Preparation of the Grignard reagent: 3-Methylbromobenzene reacts with magnesium metal in an ether solvent to form 3-methylphenylmagnesium bromide.

Coupling: This Grignard reagent would then be reacted with a protected form of 4-bromo-3-methylbenzoic acid (e.g., the methyl ester) to form the biphenyl linkage. Direct use of the free carboxylic acid is incompatible with the highly basic Grignard reagent.

Hydrolysis: The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

Such methods are often hampered by side reactions, including homocoupling of the Grignard reagent (Wurtz-Fittig reaction), and require careful control of reaction conditions. orgsyn.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The most efficient and widely used methods for constructing biphenyl scaffolds rely on transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions offer high yields, excellent functional group tolerance, and predictable regioselectivity.

Suzuki-Miyaura Coupling Protocols for Biphenyl Scaffold Construction

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most powerful tool for synthesizing this compound. nih.govtcichemicals.com The reaction benefits from mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. rsc.org

The synthesis can be approached via the two retrosynthetic pathways previously identified:

Pathway A: Coupling of 4-bromo-3-methylbenzoic acid with (3-methylphenyl)boronic acid .

Pathway B: Coupling of 3-bromotoluene with (4-carboxy-2-methylphenyl)boronic acid .

Pathway A is often preferred due to the straightforward preparation of 4-bromo-3-methylbenzoic acid and the commercial availability of (3-methylphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base is required to facilitate the transmetalation step of the catalytic cycle. rsc.org

Below is a table summarizing typical conditions for a Suzuki-Miyaura coupling applicable to the synthesis of this compound.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Aryl Halide | 4-Bromo-3-methylbenzoic acid | The bromide offers a good balance of reactivity and stability. |

| Boronic Acid | (3-Methylphenyl)boronic acid | Commercially available coupling partner. |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Common and effective palladium sources (0.1-5 mol%). nih.gov |

| Ligand | PPh₃, SPhos, or other phosphines | Stabilizes the palladium catalyst and promotes oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation. Carbonates are common choices. rsc.org |

| Solvent | Toluene/Water, Dioxane/Water, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. rsc.org |

| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |

The choice of specific reagents and conditions can be optimized to maximize yield and minimize reaction time. For example, the use of more electron-rich and bulky phosphine (B1218219) ligands can often improve the efficiency of the coupling, especially with less reactive aryl chlorides or sterically hindered substrates. nih.gov The tolerance of the Suzuki-Miyaura reaction for various functional groups, including the carboxylic acid moiety, makes it an exceptionally robust and versatile method for the synthesis of this compound and its derivatives. tcichemicals.com

Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high selectivity is paramount in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key challenge is performing the C-C bond formation without affecting the carboxylic acid and methyl groups. Modern palladium catalysts, often featuring sophisticated phosphine ligands, exhibit remarkable chemoselectivity. orgsyn.orgorganic-chemistry.org They can selectively activate an aryl-halide or aryl-triflate bond for coupling while leaving groups like esters, amides, and carboxylic acids untouched. orgsyn.org

Table 1: Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling

| Tolerated Groups | Potentially Reactive Groups |

|---|---|

| Esters, Amides | Active Hydrogen (e.g., unprotected phenols, anilines) |

| Carboxylic Acids | Certain unprotected heterocycles |

| Ethers, Alkyl Chains | Highly reactive halides on other parts of the molecule |

Regioselectivity concerns the position at which a reaction occurs. In a cross-coupling approach to this compound, regioselectivity is primarily controlled by the synthetic design. The specific placement of the reactive functionalities (e.g., a halide and a boronic acid) on the two aromatic precursors dictates the final connectivity. For example, the reaction between 4-bromo-3-methylbenzoic acid and (3-methylphenyl)boronic acid would yield the desired product with unambiguous regiochemistry. The challenge thus lies in the efficient synthesis of these specific precursors.

Stereoselectivity is not a factor in the final structure of this compound, as it lacks chiral centers and does not exhibit stable atropisomerism. However, in the synthesis of more sterically hindered biaryls, controlling axial chirality through asymmetric catalysis, often using chiral ligands, can be a significant challenge. nih.gov

Modern and Sustainable Synthetic Approaches

Modern organic synthesis places increasing emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles and Methodologies (e.g., Solvent-Free, Aqueous Media, Biocatalysis)

The principles of green chemistry are being actively applied to biaryl synthesis. A major focus is the replacement of volatile and toxic organic solvents.

Aqueous Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. researchgate.net Palladium-catalyzed couplings, including Suzuki, Heck, and Sonogashira reactions, have been successfully adapted to aqueous conditions, often with the aid of water-soluble ligands or phase-transfer catalysts. google.comrjptonline.org

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide energy. researchgate.net

Biocatalysis: While less common for C-C coupling, the use of enzymes (biocatalysis) represents a frontier in green chemistry. Enzymes operate under mild conditions in aqueous environments and can offer unparalleled selectivity. The use of renewable feedstocks, such as those derived from carbohydrates or plant oils, is another key aspect of building a more sustainable chemical industry. kit.edu

Catalyst Development and Recyclability

The high cost and potential toxicity of heavy metal catalysts like palladium make their recovery and reuse a critical goal for sustainable synthesis.

Heterogeneous Catalysts: Supporting the catalyst on a solid material is a common strategy to facilitate its recovery. nih.gov Examples include palladium on activated carbon (Pd/C) or rhodium on carbon (Rh/C), which can be filtered off after the reaction and reused. nih.govacs.orgchemicalbook.com

Polymer-Supported Catalysts: Anchoring the catalytic metal complex to a polymer backbone creates a recyclable system that combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. organic-chemistry.org These have been shown to be effective for Suzuki-Miyaura couplings. google.comorganic-chemistry.org

Catalyst Optimization: Significant research is dedicated to developing more robust and active catalysts. This includes designing advanced ligands that protect the metal center, prevent catalyst deactivation, and allow for lower catalyst loadings, all of which contribute to a more sustainable process. researchgate.net

Table 2: Comparison of Catalyst Systems

| Catalyst Type | Advantages | Disadvantages | Recyclability |

|---|---|---|---|

| Homogeneous | High activity, mild conditions, good selectivity | Difficult to separate from product, potential for metal leaching | Poor |

| Heterogeneous | Easy separation (filtration), reusable | Often requires harsher conditions, lower activity/selectivity | Good to Excellent |

| Polymer-Supported | Combines high activity with easy separation | Can have lower loading, potential for leaching, polymer swelling | Good |

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a small-scale laboratory procedure to large-scale industrial production requires rigorous optimization of multiple parameters. The goal is to maximize yield, purity, and efficiency while ensuring safety and minimizing cost.

Key considerations for the synthesis of this compound include:

Reaction Conditions: Optimizing temperature, reaction time, and reactant concentrations is crucial. Computational fluid dynamics can be used to model and simulate reaction conditions, helping to predict the impact of changes in parameters like temperature and residence time on product yield and byproduct formation. researchgate.net

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. This is achieved by using highly active catalyst systems and ensuring conditions that prevent catalyst decomposition.

Purification Methods: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive at scale. rjptonline.org Developing scalable purification methods, such as crystallization or extraction, is essential. google.com

One-Pot Procedures: Combining multiple synthetic steps into a single continuous process ("one-pot") saves time, reduces solvent waste, and minimizes handling losses. organic-chemistry.orggoogleapis.com

Flow Chemistry: The use of microreactors or continuous flow reactors is a modern approach to scaling up chemical synthesis. researchgate.net Flow chemistry offers superior control over reaction parameters, improved safety by minimizing the volume of reactive material at any given time, and can lead to higher yields and purity.

Advanced Spectroscopic and Structural Characterization of 4 3 Methylphenyl 3 Methylbenzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

While no specific HRMS data has been published for 4-(3-Methylphenyl)-3-methylbenzoic acid, the expected monoisotopic mass can be calculated from its molecular formula, C₁₅H₁₄O₂.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 227.1067 |

| [M+Na]⁺ | 249.0886 |

These calculated values would be compared against experimental data to confirm the elemental composition. For instance, a study on related biphenyl (B1667301) carboxylic acid derivatives utilized ESI-MS to identify protonated molecular ions [M-H]⁺, which is a common technique for such compounds ajgreenchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific NMR spectra for this compound are not available, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures such as 3-methylbenzoic acid, 4-methylbenzoic acid, and other substituted biphenyls nist.govajgreenchem.comnist.govchemicalbook.com.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities nih.gov. The aromatic region should display a complex pattern of multiplets corresponding to the seven protons on the two benzene (B151609) rings. The two methyl groups (-CH₃) would each appear as a singlet, likely in the range of 2.3-2.5 ppm wikipedia.orgorgsyn.org.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s |

| Aromatic (Ar-H) | 7.0 - 8.2 | m |

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm wikipedia.org. The aromatic carbons will appear between 120 and 145 ppm, with quaternary carbons showing weaker signals. The two methyl carbons are expected to resonate at around 20-22 ppm wikipedia.org.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule except for the methyl groups). A DEPT-90 experiment would only show signals for CH carbons. Quaternary carbons would be absent in all DEPT spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| Carbonyl (-COOH) | 165 - 175 | Absent |

| Aromatic Quaternary (Ar-C) | 125 - 145 | Absent |

| Aromatic (Ar-CH) | 120 - 135 | Positive |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to trace the connectivity within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the three-dimensional structure and the relative orientation of the two aromatic rings.

As no experimental data is available, specific correlations cannot be listed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer nih.gov. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹ ajgreenchem.comnih.gov. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the substituted benzene rings would be observed in the fingerprint region (below 1000 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl (-C=O) | C=O stretch | ~1700 | Strong |

| Aromatic C-H | C-H stretch | >3000 | Medium |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. While specific data is unavailable for the target molecule, Raman spectra of related compounds like 4-amino-3-methylbenzoic acid have been recorded and show these characteristic features nih.govnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. The biphenyl core of this compound constitutes a conjugated system.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. The exact position of the absorption maximum (λ_max) would depend on the extent of conjugation between the two aromatic rings, which is influenced by the dihedral angle between them. The presence of the carboxylic acid and methyl substituents will also have a minor effect on the absorption wavelengths. For comparison, 3-methylbenzoic acid shows a λ_max in the UV region nist.gov. It is anticipated that this compound would have a λ_max at a longer wavelength than benzoic acid itself due to the extended conjugation of the biphenyl system.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

No crystal structure data for this compound has been reported in the Cambridge Structural Database or other publicly accessible sources. If suitable crystals could be grown, SCXRD would reveal how the molecules pack in the solid state. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state researchgate.net. The analysis would also precisely determine the torsion angle between the two aromatic rings, which is a key conformational feature of biphenyl derivatives.

Molecular Geometry and Conformation in the Solid State

The molecular geometry of this compound in the solid state is primarily dictated by the spatial arrangement of its constituent phenyl rings and the orientation of the carboxylic acid and methyl substituents. The central biphenyl linkage is not expected to be planar due to steric hindrance between the hydrogen atoms on adjacent rings, as well as the presence of the methyl group at the 3-position.

In related biphenyl systems, the dihedral angle between the two phenyl rings can vary significantly. For instance, in some substituted biphenyls, this angle can be substantial, leading to a twisted conformation. The precise bond lengths and angles within the phenyl rings are expected to conform to standard values for sp²-hybridized carbon atoms, with minor deviations induced by the substituents. The geometry of the carboxylic acid group will likely be planar.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The most significant interaction directing the supramolecular assembly will be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This robust interaction is a primary driver in the crystal packing of many benzoic acid derivatives. researchgate.net

Torsional Angles and Planarity Assessment

A key structural parameter for this compound is the torsional angle (or dihedral angle) between the two phenyl rings. This angle is a direct measure of the molecule's planarity. Due to the steric repulsion between the ortho-hydrogen on one ring and the ortho-substituents/hydrogens on the other, a completely planar conformation is energetically unfavorable.

For comparison, the dihedral angle between the benzene ring and the carboxyl group in 3-Fluoro-4-methylbenzoic acid is 6.2(1)°, indicating near planarity for that fragment. researchgate.net In more complex biphenyl systems, such as 4-acetylphenyl 3-methylbenzoate, the dihedral angle between the aromatic rings is a significant 82.52(8)°. researchgate.net For this compound, a substantial dihedral angle between the two phenyl rings is expected, resulting in a non-planar molecular conformation. The torsional angle between the benzoic acid ring and the carboxylic acid group is likely to be small, promoting conjugation.

A theoretical assessment of the torsional angles can be performed using computational modeling, which would provide insight into the preferred low-energy conformations of the molecule.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. A PXRD pattern provides a fingerprint of the crystalline phase, with peak positions corresponding to the lattice spacings (d-values) and intensities related to the crystal structure.

While no experimental PXRD pattern for this compound is currently available in open literature or databases, a theoretical pattern could be calculated if the single-crystal structure were determined. This calculated pattern would be an invaluable tool for phase identification, purity assessment, and quality control of the bulk synthesized material. The experimental PXRD pattern would reveal the crystalline nature of the powder, and by indexing the diffraction peaks, the unit cell parameters of the crystal system could be determined. epa.gov

Theoretical and Computational Investigations of 4 3 Methylphenyl 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, offer precise predictions of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgresearchgate.net It is particularly effective for predicting the optimized geometry, electronic properties, and vibrational frequencies of organic compounds. scirp.orgnih.gov

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-C (Aryl) Bond Length (Å) | ~1.39 - 1.41 | C-C-C (Aryl) Bond Angle (°) | ~118 - 121 |

| C-C (Inter-ring) Bond Length (Å) | ~1.49 | C-C-H Bond Angle (°) | ~119 - 121 |

| C-COOH Bond Length (Å) | ~1.48 | O-C-O Bond Angle (°) | ~122 |

| C-CH3 Bond Length (Å) | ~1.51 | Phenyl-Phenyl Dihedral Angle (°) | ~40 - 50 |

Electronic Structure: The electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP), can be visualized through DFT. rasayanjournal.co.inresearchgate.net The MEP map identifies electrophilic and nucleophilic sites, offering clues about the molecule's reactive centers. The distribution of Mulliken atomic charges reveals how electron density is shared across the molecule, influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. rasayanjournal.co.in

Vibrational Frequencies: Theoretical vibrational analysis using DFT predicts the frequencies of infrared (IR) and Raman spectra. scirp.orgresearchgate.net These calculated frequencies, when scaled, show good agreement with experimental data and help in the assignment of vibrational modes to specific functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H stretches. scirp.orgresearchgate.netajchem-a.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3300 - 2500 (broad) | Carboxylic acid hydroxyl group |

| Aromatic C-H Stretch | ~3100 - 3000 | Stretching of C-H bonds on phenyl rings |

| Aliphatic C-H Stretch | ~2980 - 2870 | Stretching of C-H bonds in methyl groups |

| C=O Stretch | ~1720 - 1680 | Carbonyl group of the carboxylic acid |

| Aromatic C=C Stretch | ~1610 - 1450 | Stretching of carbon-carbon bonds in the phenyl rings |

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate predictions for molecular energetics, such as the enthalpy of formation and reaction energies. researchgate.net These calculations are crucial for understanding the thermodynamic stability and reactivity of this compound in various chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions within a solution. nih.gov

Conformational Analysis: A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the two phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov This analysis helps to understand the molecule's dynamic behavior and which shapes it is most likely to adopt.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energies, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.

| Property | Illustrative Value |

|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -2.0 to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 4.5 eV |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which aids in the identification and characterization of molecules.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning specific peaks to individual atoms within the this compound structure. rsc.orgrsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~12.0 - 13.0 | ~170 - 175 |

| Aromatic C-H | ~7.0 - 8.0 | ~125 - 145 |

| -CH₃ | ~2.3 - 2.5 | ~20 - 22 |

IR Frequencies: As mentioned in the DFT section, calculated vibrational frequencies correspond to peaks in the IR spectrum. nist.gov These theoretical spectra can be generated and compared with experimental results to confirm the molecular structure and the presence of specific functional groups. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netnih.gov In QSPR, various molecular descriptors are calculated computationally for a set of molecules. nih.govresearchgate.net These descriptors, which can be constitutional, topological, electronic, or quantum-chemical, are then used to build a mathematical model that can predict the properties of new or unmeasured compounds.

For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or binding affinity to a biological target. This would involve calculating descriptors for this molecule and related compounds to establish a predictive relationship.

| Descriptor Type | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Number of Rings, Atom Counts |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies |

| Geometrical | Molecular Surface Area, Molecular Volume |

Solvent Effects and Solvation Models in Reactivity and Association Studies

The chemical behavior of this compound, including its reactivity and tendency to form intermolecular associations, is significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects, offering molecular-level insights that complement experimental observations. Solvation models are central to these theoretical studies, allowing for the simulation of how a solvent medium alters the properties and interactions of the solute molecule.

Implicit solvation models, particularly the Polarizable Continuum Model (PCM), are widely employed to study molecules like this compound. wikipedia.orgresearchgate.netresearchgate.netscispace.comq-chem.com In this approach, the solvent is represented as a continuous dielectric medium rather than individual molecules, which strikes a balance between computational accuracy and efficiency. wikipedia.orgscispace.comq-chem.com The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. This methodology is effective in capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

For this compound, the polarity of the solvent is a critical factor. In non-polar solvents, the carboxylic acid groups have a strong tendency to form hydrogen-bonded dimers. ucl.ac.uksemanticscholar.orgresearchgate.net Computational studies on substituted benzoic acids have shown that in apolar environments, the formation of cyclic dimers is energetically favorable. ucl.ac.ukresearchgate.net This self-association is driven by the formation of two strong hydrogen bonds between the carboxyl groups of two molecules. In contrast, in polar, hydrogen-bond accepting solvents, the solvent molecules can effectively compete for the hydrogen bonding sites on the carboxylic acid. ucl.ac.uk This interaction with the solvent disrupts the formation of acid dimers, leading to a higher population of solvated monomers. ucl.ac.uk

The choice of solvent can also influence the conformational preference of the biphenyl (B1667301) backbone of this compound. The dihedral angle between the two phenyl rings is subject to a balance of steric hindrance from the methyl groups and electronic effects. Solvents with different polarities can alter this balance by preferentially stabilizing certain conformations through dipole-dipole or other electrostatic interactions.

To provide a more detailed picture, explicit solvent models can be used, where a number of individual solvent molecules are included in the computational model along with the solute. This approach is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding, with greater accuracy. For a comprehensive understanding of the solvation of this compound, a hybrid approach combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent can be particularly insightful.

The following table summarizes the expected dominant species of this compound in different types of solvents, based on computational studies of similar substituted benzoic acids. ucl.ac.uk

| Solvent Type | Dielectric Constant | Hydrogen Bonding Capability | Expected Dominant Species |

| Non-polar (e.g., Toluene, Chloroform) | Low | Poor H-bond acceptor | Hydrogen-bonded dimers |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | High | Good H-bond acceptor | Solvated monomers |

| Polar Protic (e.g., Methanol (B129727), Water) | High | Good H-bond donor and acceptor | Solvated monomers |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. For the synthesis of this compound, a common and efficient method is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comgre.ac.uknih.gov Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of this palladium-catalyzed reaction. nih.gov

The synthesis of this compound via the Suzuki-Miyaura reaction would typically involve the coupling of a boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base. A plausible reaction scheme would be the coupling of (3-methylphenyl)boronic acid with 4-bromo-3-methylbenzoic acid.

The catalytic cycle of the Suzuki-Miyaura reaction, as elucidated by computational studies, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-3-methylbenzoic acid) to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, providing the activation energy required for the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate.

Transmetalation: In this step, the organic group from the organoboron reagent ((3-methylphenyl)boronic acid) is transferred to the palladium(II) center, replacing the halide. The presence of a base is crucial for this step, as it activates the boronic acid. Computational models can investigate the role of the base and the structure of the key intermediates and transition states involved in the transfer of the aryl group. For many Suzuki-Miyaura reactions, transmetalation is the rate-determining step. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple to form the C-C bond of the biphenyl product, this compound. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Computational studies can determine the energy barrier for this step and confirm the stereochemistry of the product.

The electronic properties of the substituents on both coupling partners can influence the reaction kinetics. The methyl groups on both the phenylboronic acid and the bromobenzoic acid are electron-donating, which can affect the electron density at the reaction centers and, consequently, the activation energies of the different steps in the catalytic cycle. journalofbabylon.comresearchgate.net

A simplified energy profile for the Suzuki-Miyaura synthesis of this compound, as would be determined by DFT calculations, is conceptually illustrated below. The values are hypothetical and serve to represent a typical profile.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0) + Aryl Halide + Boronic Acid | 0.0 |

| Oxidative Addition TS | [Ar-Pd(II)-X L2]‡ | +15.2 |

| Oxidative Addition Product | Ar-Pd(II)-X L2 | -5.1 |

| Transmetalation TS | [Ar-Pd(II)-Ar' L2]‡ | +22.5 |

| Transmetalation Product | Ar-Pd(II)-Ar' L2 | -10.8 |

| Reductive Elimination TS | [Ar-Ar' Pd(0) L2]‡ | +18.3 |

| Products | Pd(0) + Biphenyl Product | -25.0 |

Note: "TS" denotes a transition state, and "L" represents a ligand on the palladium catalyst. The energy values are illustrative.

Through such computational investigations, a detailed understanding of the reaction mechanism at a molecular level can be achieved, which is invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Chemical Reactivity and Derivatization of 4 3 Methylphenyl 3 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and its presence in 4-(3-Methylphenyl)-3-methylbenzoic acid opens up numerous avenues for creating derivatives such as esters, amides, and alcohols.

The conversion of this compound into its corresponding esters can be readily achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven process is typically pushed towards the product side by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Given the potential for steric hindrance from the methyl group at the 3-position, reaction conditions may require elevated temperatures or the use of more potent catalysts.

Transesterification, the conversion of one ester to another, is also a feasible reaction, although less direct for this specific parent compound. It would typically involve the formation of a simple ester, such as the methyl or ethyl ester, which is then reacted with a different alcohol, often in the presence of an acid or base catalyst, to yield a new ester.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Typically used as solvent (large excess) | Drives the equilibrium towards the ester product. |

| Catalyst | Concentrated H₂SO₄, HCl, or p-Toluenesulfonic acid | Protonates the carbonyl oxygen, increasing electrophilicity. libretexts.org |

| Temperature | Reflux | Increases reaction rate. |

| Water Removal | Dean-Stark apparatus or drying agents | Removes a byproduct to shift the equilibrium. masterorganicchemistry.com |

This table presents generalized conditions for Fischer esterification and may require optimization for the specific substrate.

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. Direct thermal condensation with amines is possible but often requires harsh conditions. More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions. libretexts.orgkhanacademy.org

A variety of coupling reagents can be employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by an amine. Another effective method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, which has been shown to be effective for a wide range of substrates. nih.gov Boric acid has also emerged as a green and efficient catalyst for direct amidation reactions. orgsyn.org

Table 2: Selected Methods for Amide Formation

| Method | Reagents | Key Features |

|---|---|---|

| Acid Chloride | SOCl₂ or (COCl)₂, then amine/base | Highly reactive, but requires a separate activation step. libretexts.org |

| Carbodiimide Coupling | DCC or EDC, often with HOBt or DMAP | Mild conditions, widely used in peptide synthesis. |

| Titanium-Mediated | TiCl₄, Pyridine | General procedure for direct condensation. nih.gov |

| Boric Acid Catalysis | B(OH)₃, heat | Environmentally friendly and suitable for large-scale synthesis. orgsyn.org |

This table summarizes common amidation methods; specific conditions would need to be tailored for this compound and the chosen amine.

The carboxylic acid group can be reduced to yield the corresponding primary alcohol, (4-(3-methylphenyl)-3-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, proceeding via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. quimicaorganica.org Catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese complexes, have also been developed as a milder alternative. nih.govacs.org Biocatalytic approaches using carboxylic acid reductase (CAR) enzymes also offer a green route to these alcohols. rsc.org

The partial reduction of the carboxylic acid to the corresponding aldehyde, 4-(3-methylphenyl)-3-methylbenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires carefully chosen reagents that can stop the reduction at the aldehyde stage. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions (e.g., Rosenmund reduction of the acid chloride or DIBAL-H reduction of the ester at low temperature).

Table 3: Reagents for the Reduction of Carboxylic Acids

| Product | Reagent(s) | Notes |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent. quimicaorganica.org |

| Borane (B79455) (BH₃·THF) | More selective than LiAlH₄; does not reduce esters or amides as readily. | |

| Catalytic Hydrosilylation (e.g., [MnBr(CO)₅] / PhSiH₃) | Milder conditions using earth-abundant metals. acs.org | |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund Reduction) | Requires conversion to acid chloride first. |

This table outlines common reagents for carboxylic acid reduction. The choice of reagent depends on the desired product and the presence of other functional groups.

Conversion of this compound to its acid halide, most commonly the acid chloride, provides a highly reactive intermediate for further synthesis. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or with oxalyl chloride. libretexts.orgchemicalbook.combldpharm.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org

The resulting 4-(3-Methylphenyl)-3-methylbenzoyl chloride is a versatile electrophile. Its primary use is in acylation reactions. For instance, it can react readily with amines to form amides (as mentioned in 5.1.2) or with alcohols to form esters, often under milder conditions than direct esterification. A key application is in Friedel-Crafts acylation, where it can react with another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a new carbon-carbon bond, yielding a diaryl ketone. sigmaaldrich.com

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The position of substitution is directed by the existing groups on the rings.

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative electronic and steric effects of the substituents on each ring. youtube.comlibretexts.org

Ring B (the 3-methylphenyl ring): This ring contains a methyl group (-CH₃) and a large aryl substituent (the 3-methylbenzoyl group). The methyl group is an activating, ortho, para-director. The aryl substituent is generally considered an activating, ortho, para-director. The combined activating effect of these two groups makes Ring B significantly more susceptible to electrophilic attack than Ring A. Substitution will preferentially occur at the positions ortho and para to the methyl group (positions 2', 4', and 6'). Steric hindrance from the biphenyl (B1667301) linkage might disfavor the 2'-position. Therefore, the most likely sites for electrophilic substitution are the 4' and 6' positions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution of -NO₂ group primarily on Ring B at the 4' and 6' positions. chemguide.co.uk |

| Bromination | Br₂ / FeBr₃ | Substitution of -Br atom primarily on Ring B at the 4' and 6' positions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution of -COR group primarily on Ring B at the 4' and 6' positions, with the 4'-position likely favored due to reduced steric hindrance. sigmaaldrich.comnih.gov |

This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.

Regioselectivity and Directing Effects of Substituents

The chemical reactivity of this compound in reactions such as electrophilic aromatic substitution is governed by the regioselectivity and directing effects of its substituents. The molecule consists of two substituted benzene (B151609) rings, and the outcome of a reaction depends on which ring is attacked and the directing influence of the groups attached to it.

The benzoic acid ring is substituted with a carboxylic acid group (-COOH) at position 1, a methyl group (-CH3) at position 3, and a 3-methylphenyl group at position 4. The directing effects of these substituents are as follows:

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. libretexts.orgyoutube.com It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

Methyl Group (-CH3): This alkyl group is activating and an ortho-, para-director. libretexts.orgyoutube.com It donates electron density to the ring via an inductive effect, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. youtube.com It directs incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) to itself.

3-Methylphenyl Group: This aryl substituent is generally considered an activating group and an ortho-, para-director.

The interplay of these groups determines the most probable sites for electrophilic substitution on the benzoic acid ring.

Position 2: Is ortho to the activating methyl group and ortho to the activating 3-methylphenyl group, but also ortho to the deactivating carboxylic acid group.

Position 5: Is meta to the deactivating carboxylic acid group and ortho to the activating 3-methylphenyl group.

Position 6: Is para to the activating methyl group and meta to the activating 3-methylphenyl group.

Considering these combined effects, substitution is most likely to occur at positions that are activated and least sterically hindered. The directing effects often lead to a mixture of products. libretexts.org

The second aromatic ring, the 3-methylphenyl substituent, has a methyl group at its C3' position. This methyl group is an ortho-, para-director and activates this ring for electrophilic substitution at the 2', 4', and 6' positions.

| Position | Relation to -COOH (Deactivating, m-director) | Relation to -CH₃ (Activating, o,p-director) | Relation to 3-Methylphenyl (Activating, o,p-director) | Predicted Reactivity |

|---|---|---|---|---|

| 2 | ortho | ortho | ortho | Moderately favored, potential steric hindrance |

| 5 | meta | meta | ortho | Favored |

| 6 | ortho | para | meta | Favored |

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro (-NO2) groups, ortho or para to a good leaving group, like a halide. wikipedia.orgmasterorganicchemistry.com

The parent molecule, this compound, does not possess the necessary features to undergo SNAr reactions readily. Its rings are substituted with electron-donating (methyl, phenyl) or weakly deactivating (carboxyl) groups, making them electron-rich and thus not susceptible to attack by nucleophiles.

For SNAr to occur on this molecule, it would first need to be chemically modified to create "activated sites." This would involve a two-step process:

Introduction of a strong electron-withdrawing group: Nitration of one or both aromatic rings would introduce nitro groups. The presence of these groups would significantly decrease the electron density of the ring, making it electrophilic. youtube.com

Introduction of a good leaving group: A halogen (e.g., Cl, Br) would need to be installed on the ring, ideally positioned ortho or para to the newly introduced nitro group.

Once activated in this manner, the modified this compound derivative could undergo SNAr. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group for SNAr reactions. masterorganicchemistry.com

Oxidative and Reductive Transformations

The structure of this compound offers several sites for oxidative and reductive transformations.

Oxidative Transformations

The primary sites for oxidation are the two methyl groups located on the benzylic positions of the aromatic rings. These methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents.

Selective Oxidation: It may be possible to selectively oxidize one of the methyl groups. For instance, methods used for the oxidation of substituted dimethylbenzenes, such as using nitric acid or cobalt acetate (B1210297) catalysts, could potentially be adapted. google.com This would yield a biphenyl dicarboxylic acid derivative.

Complete Oxidation: Under more vigorous conditions, both methyl groups could be oxidized to form 2,3'-dicarboxy-[1,1'-biphenyl]-4-carboxylic acid.

Reductive Transformations and Derivatization

The carboxylic acid group is the primary site for reduction.

Reduction to Alcohol: The -COOH group can be reduced to a primary alcohol (-CH₂OH) using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would yield (4-(3-methylphenyl)-3-methylphenyl)methanol.

Reduction of Aromatic Rings: The aromatic rings are generally resistant to reduction. However, under high pressure and temperature with a suitable catalyst (e.g., rhodium on carbon), they can be hydrogenated to form the corresponding cyclohexyl-substituted cyclohexanecarboxylic acid.

The carboxylic acid functional group is also a key site for various derivatization reactions . These are not strictly reductions but are important transformations.

Esterification: The carboxylic acid can be readily converted to an ester by reacting with an alcohol in the presence of an acid catalyst. gcms.cz Reagents like boron trifluoride in methanol (B129727) are also effective for this transformation. researchgate.net

Acylation: The carboxylic acid can be converted into an acyl halide, which is a versatile intermediate for forming amides and other derivatives. researchgate.net

Silylation: This process replaces the active hydrogen of the carboxylic acid with a silyl (B83357) group, which increases the volatility of the compound, often in preparation for gas chromatography analysis. gcms.czresearchgate.net

| Transformation Type | Functional Group | Reagent/Condition | Product Type |

|---|---|---|---|

| Oxidation | -CH₃ (Methyl groups) | KMnO₄, HNO₃, or catalytic oxidation | -COOH (Carboxylic acid) |

| Reduction | -COOH (Carboxylic acid) | LiAlH₄ or BH₃ | -CH₂OH (Primary alcohol) |

| Reduction | Aromatic rings | H₂, high pressure, catalyst (e.g., Rh/C) | Cycloalkane rings |

| Derivatization (Esterification) | -COOH (Carboxylic acid) | Alcohol, acid catalyst | Ester |

Photochemical Reactivity and Stability

Aromatic compounds, in general, absorb ultraviolet (UV) radiation, which can lead to electronically excited states capable of undergoing various photochemical reactions. The biphenyl moiety can participate in photocyclization reactions, although this typically requires specific substitution patterns or the presence of an oxidizing agent. The stability of the biphenyl structure itself is relatively high.

Thermochemical Decomposition Pathways

The thermal stability and decomposition of this compound can be predicted based on studies of related biphenyl carboxylic acids and benzoic acid. acs.orgacs.orgresearchgate.net The thermal decomposition of such compounds typically proceeds through several key pathways, primarily at elevated temperatures.

Studies on biphenyl-2-carboxylic acid have shown that its thermal decomposition, conducted between 350 and 385 °C, yields several products. acs.org The main pathways include:

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group to produce biphenyl. acs.org

Dehydration and Ring-Closure (Ketonization): An intramolecular reaction that results in the formation of fluorenone. acs.org

Anhydride (B1165640) Formation: Dehydration between two molecules can lead to an anhydride intermediate, which can then decompose further. acs.orgacs.org

For this compound, similar decomposition pathways are expected. The primary reaction upon heating would likely be decarboxylation, leading to the formation of 3,3'-dimethylbiphenyl. The decomposition of benzoic acid itself has been shown to produce benzene and carbon dioxide as the main products, with smaller amounts of biphenyl and carbon monoxide also formed at temperatures around 475-499 °C. researchgate.net

A thermogravimetric analysis (TGA) of the closely related 4-biphenylcarboxylic acid showed that it is thermally stable up to its melting point of approximately 226 °C (499 K), after which decomposition occurs. acs.org It is expected that this compound would exhibit similar thermal behavior, with decomposition initiating at temperatures above its melting point. The presence of methyl groups might also introduce additional radical-based side reactions at very high temperatures, leading to a more complex mixture of decomposition products.

| Starting Compound | Decomposition Temperature | Major Products | Reference |

|---|---|---|---|

| Biphenyl-2-carboxylic acid | 350-385 °C | Biphenyl, Fluorenone, Diphenic anhydride | acs.orgacs.org |

| Benzoic acid | 475-499 °C | Benzene, Carbon dioxide, Biphenyl, Carbon monoxide | researchgate.net |

| 4-Biphenylcarboxylic acid | > 226 °C | Decomposes after melting | acs.org |

Potential Academic and Industrial Applications of 4 3 Methylphenyl 3 Methylbenzoic Acid and Its Derivatives

Applications in Materials Science

The distinct structural characteristics of 4-(3-Methylphenyl)-3-methylbenzoic acid, featuring a rigid, angular biphenyl (B1667301) core functionalized with a carboxylic acid and two methyl groups, make it a promising candidate for various applications in materials science. Its IUPAC name is 3-methyl-4-(3-methylphenyl)benzoic acid, and it is also known as 2,3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methyl-4-(3-methylphenyl)benzoic acid | nih.gov |

| Molecular Formula | C₁₅H₁₄O₂ | nih.gov |

| Molecular Weight | 226.27 g/mol | nih.gov |

| CAS Number | 1261942-70-4 | nih.gov |

| Structure | A biphenyl system with a methyl group on each phenyl ring (at positions 3 and 3') and a carboxylic acid group at the 4-position of one ring. | nih.gov |

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Organic Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govbcrec.id The properties of these materials, such as pore size, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linkers used. nih.govnih.gov

While direct synthesis of a MOF using this compound is not widely reported, its structure is highly suitable for this purpose. The carboxylic acid group provides the necessary coordination site to bind to metal centers. The biphenyl backbone offers rigidity, which is crucial for forming stable, porous frameworks. Unlike more common linear linkers such as terephthalic acid, the angular nature of the 2,3'-dimethyl-1,1'-biphenyl core would prevent the formation of simple, high-symmetry networks. Instead, it would likely lead to more complex and potentially interpenetrated 3D frameworks with unique topologies and pore environments. nih.gov The methyl groups would also add to the hydrophobicity of the resulting MOF's pores, which could be advantageous for the selective adsorption of specific organic molecules. The design and synthesis of MOFs have attracted significant interest due to the intriguing diversity of their architectures. nih.gov

Liquid Crystalline Materials Development

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. nih.gov Calamitic, or rod-shaped, liquid crystals typically possess a rigid core composed of aromatic rings. The biphenyl unit in this compound provides this required rigidity and an elongated molecular shape.

By converting the carboxylic acid group into an ester with a flexible alkyl chain, it is conceivable to synthesize molecules that exhibit liquid crystalline phases. The presence and position of the methyl groups would play a critical role in the mesomorphic behavior. The lateral methyl group at the 3-position would increase the width of the molecule, disrupting simple, dense packing and likely lowering the melting point. This can be advantageous in creating liquid crystals that operate at or near room temperature. The specific arrangement of the methyl groups could influence the type of liquid crystal phase formed, such as nematic or smectic phases, by altering the intermolecular interactions. nih.gov Blending different alkylbenzoic or alkyloxybenzoic acids is a known strategy to expand the temperature range of the liquid crystalline state. nih.gov

Organic Semiconductors and Optoelectronic Device Components

Organic semiconductors are materials based on carbon-containing molecules and polymers that exhibit semiconductor properties. The core of these materials is typically a π-conjugated system that allows for the delocalization and transport of charge carriers. The biphenyl core of this compound is a π-conjugated system, making it a potential component for organic electronic devices.

The molecule's utility in this field would likely come from its role as a building block. The carboxylic acid function serves as a versatile handle for chemical modification. It could be used to attach the molecule to surfaces or to connect it to other functional units to build more complex semiconductor molecules or polymers. The methyl groups would influence the solid-state packing of the material, which is a critical factor determining charge carrier mobility. While many organic semiconductors are polymers like poly-3-alkylthiophenes, smaller, well-defined molecules also play a crucial role.

Polymer Chemistry: Monomers and Building Blocks for Advanced Polymers

Aromatic carboxylic acids are fundamental monomers in the synthesis of high-performance polymers such as aromatic polyesters and polyamides. For instance, terephthalic acid is a key component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org

As a monofunctional carboxylic acid, this compound could be employed as a chain-terminating agent to control the molecular weight of polymers. More significantly, if chemically modified to contain a second polymerizable group, it could be incorporated as a monomer into a polymer chain. The inclusion of its rigid, angular biphenyl structure would have a profound impact on the polymer's properties, likely increasing its glass transition temperature (Tg), enhancing thermal stability, and modifying its mechanical characteristics.

Role as a Synthetic Intermediate in Organic Synthesis

The presence of a carboxylic acid on a complex aromatic scaffold makes this compound a valuable intermediate in multi-step organic synthesis.

Precursor to Complex Organic Molecules and Fine Chemicals

The carboxylic acid group is one of the most versatile functional groups in organic chemistry. It can be readily converted into a variety of other functionalities, including:

Acid chlorides: Facilitating acylation reactions.

Esters: Used as protecting groups or to modify solubility and biological activity.

Amides: A common functional group in biologically active molecules.

Alcohols: Via reduction of the carboxylic acid.

This versatility makes the compound an attractive starting point for synthesizing more complex target molecules. For example, m-toluic acid (3-methylbenzoic acid) serves as a precursor in the synthesis of the widely used insect repellent DEET (N,N-diethyl-m-toluamide). wikipedia.org Analogously, this compound could be a key intermediate for creating new agrochemicals or pharmaceuticals. Biphenyl carboxylic acid derivatives are known intermediates in the synthesis of "Sartans," a class of antihypertensive drugs, highlighting the pharmaceutical relevance of this molecular scaffold. google.com The synthesis of other complex molecules often relies on key precursors like substituted benzoic acids. researchgate.netgoogle.com

Building Block for Heterocyclic Systems

The carboxylic acid functionality of this compound is a key reactive handle that enables its use as a versatile building block for the synthesis of a wide array of heterocyclic compounds. Heterocycles are integral to the development of pharmaceuticals, agrochemicals, and functional materials, with a significant number of bioactive molecules containing at least one heterocyclic ring. d-nb.infonih.govnih.govuobaghdad.edu.iq The transformation of the carboxylic acid group into various heterocyclic systems can be achieved through a variety of established synthetic methodologies.

Synthesis of Oxadiazoles, Triazoles, and Thiazoles:

Commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophilic reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of 1,3,4-oxadiazoles, a class of heterocycles known for a broad spectrum of biological activities, including antimicrobial and anticancer properties. uobaghdad.edu.iqrdd.edu.iqnih.gov The general synthetic route often involves the initial formation of a hydrazide, followed by cyclodehydration using reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov

Similarly, this biphenyl carboxylic acid could serve as a precursor for 1,2,4-triazoles. The synthesis of triazoles can be achieved through various routes, including the reaction of hydrazides with compounds containing a C=N bond or through multi-component reactions. scispace.comraco.catutar.edu.my Thiazole (B1198619) derivatives, another important class of heterocycles with diverse applications, can also be synthesized from carboxylic acids, often through the formation of an intermediate thioamide followed by cyclization. nih.govorganic-chemistry.orgvulcanchem.comajgreenchem.com

| Heterocycle | General Synthetic Precursor(s) | Typical Reagents and Conditions | Potential Product from this compound |

| 1,3,4-Oxadiazole | Aromatic carboxylic acid, Hydrazine hydrate | Polyphosphoric acid, heat | 2-(4-(3-Methylphenyl)-3-methylphenyl)-1,3,4-oxadiazole |

| 1,2,4-Triazole | Aromatic carboxylic acid, Thiosemicarbazide | Phosphorus oxychloride, cyclization | 3-(4-(3-Methylphenyl)-3-methylphenyl)-1H-1,2,4-triazole-5-thiol |

| Thiazole | Aromatic carboxylic acid, α-haloketone, Thioamide | Hantzsch thiazole synthesis | 2-(substituted)-4-(4-(3-Methylphenyl)-3-methylphenyl)thiazole |

This table presents potential synthetic pathways based on general organic chemistry principles. Specific reaction conditions would require experimental optimization.

The incorporation of the bulky and lipophilic 4-(3-methylphenyl)-3-methylphenyl moiety into these heterocyclic systems could lead to novel compounds with unique physicochemical properties, potentially enhancing their biological activity or material characteristics.

Advanced Catalyst Development and Ligand Design (e.g., as a ligand for transition metal catalysis)

The field of transition metal catalysis is heavily reliant on the design of sophisticated ligands that can fine-tune the reactivity and selectivity of the metal center. Biphenyl-based ligands have been instrumental in the development of highly efficient catalysts for a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling. pku.edu.cnnih.govlibretexts.org The rigid yet conformationally flexible biphenyl scaffold of this compound makes it an attractive candidate for development into a novel ligand.

The carboxylic acid group can be readily transformed into a variety of coordinating functionalities. For example, it can be converted into an ester, an amide, or a phosphine (B1218219) group, which can then coordinate to a transition metal. The methyl groups on the phenyl rings can also influence the steric and electronic properties of the resulting ligand, which in turn can impact the performance of the catalyst.

Potential Ligand Architectures:

Derivatives of this compound could be envisioned as monodentate or bidentate ligands. For instance, conversion of the carboxylic acid to a phosphine oxide or a phosphine sulfide (B99878) could yield a hemilabile ligand where the oxygen or sulfur atom can reversibly coordinate to the metal center. Furthermore, functionalization of one of the methyl groups, for example through benzylic bromination followed by substitution with a donor group like a phosphine or an amine, could lead to the formation of a bidentate P,C- or N,C-type ligand.

Palladium complexes are of particular interest due to their extensive use in cross-coupling reactions. d-nb.infonih.govnih.gov A palladium complex incorporating a ligand derived from this compound could potentially exhibit high catalytic activity and stability. The steric bulk provided by the 3-methylphenyl group could promote the reductive elimination step in the catalytic cycle, leading to faster turnover rates.

The following table outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.

| Ligand Type | Potential Synthesis from this compound | Potential Metal Complex | Potential Catalytic Application |

| Carboxylate | Direct use of the deprotonated carboxylic acid | Palladium(II) carboxylate | C-H activation, Oxidation reactions |

| Phosphine | Conversion of the carboxylic acid to a phosphine group | Palladium(II)-phosphine complex | Suzuki-Miyaura coupling, Buchwald-Hartwig amination |

| N-Heterocyclic Carbene (NHC) | Multi-step synthesis involving formation of an imidazolium (B1220033) salt from a derivative | Palladium(II)-NHC complex | Olefin metathesis, Cross-coupling reactions |

| Metal-Organic Framework (MOF) | Use as an organic linker with metal nodes | Copper or Zinc-based MOF | Gas storage, Heterogeneous catalysis |

This table illustrates potential applications based on established principles of ligand design and catalysis. The synthesis and evaluation of these specific ligands and their metal complexes would require dedicated research.

The development of metal-organic frameworks (MOFs) is another area where this compound could find application. nih.govresearchgate.netresearchgate.net As a dicarboxylic acid equivalent (if both rings were functionalized), or as a monotopic linker, it could be used to construct porous crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis. The specific geometry and electronic properties of the linker would influence the structure and properties of the resulting MOF.

Future Research Directions and Open Questions

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 4-(3-Methylphenyl)-3-methylbenzoic acid is crucial for process optimization. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the reaction progress. For instance, techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the consumption of reactants and the formation of products and intermediates as the reaction occurs. This would provide invaluable data for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yields and purity. Such in-situ monitoring would be particularly beneficial for understanding the intricacies of the Suzuki-Miyaura coupling reaction in the context of this specific substituted biphenyl (B1667301) carboxylic acid.

High-Throughput Screening for Material Applications